molecular formula C15H11ClN2O4 B105399 N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide CAS No. 20821-91-4

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide

Cat. No.: B105399
CAS No.: 20821-91-4
M. Wt: 318.71 g/mol
InChI Key: ZHJLHAOWFYEIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is a synthetic organic compound characterized by the presence of a benzoyl group, a nitrophenyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide typically involves the reaction of 2-amino-5-nitrobenzophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.

    Reduction: Catalytic hydrogenation or the use of metal hydrides like sodium borohydride can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the benzoyl group.

Major Products

    Substitution: Products include azidoacetamides or thiocyanatoacetamides.

    Reduction: Products include amino derivatives of the original compound.

    Oxidation: Products include carboxylic acids or other oxidized forms of the benzoyl group.

Scientific Research Applications

Chemistry

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block in organic synthesis. The compound can undergo:

  • Substitution Reactions: The chloroacetamide group can be replaced by nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amino group.
  • Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other derivatives.

The compound exhibits diverse biological activities, making it relevant for medicinal chemistry. Key areas of application include:

  • Enzyme Inhibition: this compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism is crucial for developing covalent inhibitors that may have enhanced therapeutic effects .
  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
  • Anticancer Activity: Preliminary research indicates potential anticancer properties through the inhibition of specific enzymes essential for cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Enzyme Inhibition Studies:
    • In vitro experiments demonstrated that treatment with this compound reduced inflammatory responses in microglial cell lines by decreasing pro-inflammatory cytokine transcription.
  • Antimicrobial Testing:
    • A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found that those with halogenated substituents exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and pathogenic yeasts .
  • Pharmacokinetics:
    • The compound has been analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods for purity assessment and impurity isolation, indicating its utility in pharmacokinetic studies .

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
  • N-(2-Benzoyl-4-nitrophenyl)-2-iodoacetamide
  • N-(2-Benzoyl-4-nitrophenyl)-2-fluoroacetamide

Uniqueness

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted applications.

Biological Activity

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula: C₁₅H₁₁ClN₂O₄
  • Molecular Weight: Approximately 318.71 g/mol
  • Structure: The compound features a benzoyl group, a nitrophenyl group, and a chloroacetamide moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors:

  • Covalent Bond Formation: The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. This mechanism is significant in drug design, where covalent inhibitors are often more effective due to their irreversible binding.
  • Redox Reactions: The nitrophenyl group may participate in redox reactions, affecting cellular processes and contributing to the compound's biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been studied for their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation. For instance, modifications to the compound's structure could enhance its binding affinity to target enzymes involved in tumor growth .

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    • A study demonstrated that this compound inhibits specific enzymes involved in inflammatory pathways. The compound showed a concentration-dependent effect on enzyme activity, suggesting its potential as an anti-inflammatory agent .
  • Cell Line Experiments:
    • In vitro experiments using microglial cell lines indicated that treatment with this compound reduced lipopolysaccharide-induced inflammatory responses. This was evidenced by decreased transcription of pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its therapeutic potential in neuroinflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamideBromo group instead of chloro; different reactivityModerate enzyme inhibition
N-(2-Benzoyl-4-nitrophenyl)-2-iodoacetamideIodo group; potentially increased reactivityLimited studies on biological effects
N-(2-Benzoyl-4-nitrophenyl)-2-fluoroacetamideFluoro group; unique electronic propertiesPotential antimicrobial activity

The presence of the chloroacetamide group in this compound imparts distinct reactivity compared to its bromo, iodo, and fluoro counterparts, making it particularly valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJLHAOWFYEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174938
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20821-91-4
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20821-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020821914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.